1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through sequential identification of the parent hydrocarbon chain, substituents, and functional groups. The parent structure is a pentadecan-2-ol molecule (a 15-carbon chain with a hydroxyl group at position 2). Fluorination is denoted by the prefix pentacosafluoro-, indicating 25 fluorine atoms replacing hydrogens across positions 4, 5, 6, 7, 8, 9, 10, 11, 12, 13, 14, and 15. The substituent at position 1 is a 3-(dimethylamino)propylamino group, which introduces a tertiary amine moiety.
The IUPAC name explicitly defines the substitution pattern:
- Positional numbering : The hydroxyl group (-OH) at position 2 anchors the numbering system, with fluorine atoms occupying all hydrogen positions from C4 to C15.
- Substituent hierarchy : The 3-(dimethylamino)propylamino group at C1 takes precedence over fluorine atoms in substituent ordering due to its higher functional group priority.
Isomeric possibilities arise from:
- Stereochemistry : The fluorinated carbon chain’s rigidity may limit conformational isomerism, but the tertiary amine’s geometry could permit rotational isomers.
- Branching : While the parent chain is linear, the dimethylamino group introduces a branched substituent. However, no structural isomers are reported for this compound in available literature.
Molecular Formula and Weight Analysis
The molecular formula C~20~H~19~F~25~N~2~O reflects the compound’s composition:
| Component | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon | 20 | 240.20 |
| Hydrogen | 19 | 19.19 |
| Fluorine | 25 | 475.00 |
| Nitrogen | 2 | 28.02 |
| Oxygen | 1 | 16.00 |
| Total | 778.34 |
Fluorine accounts for 61.0% of the molecular weight, underscoring its dominance in the structure. The calculated molecular weight (778.34 g/mol) aligns with experimental data. The high fluorine content confers unique physicochemical properties, including enhanced thermal stability and hydrophobicity compared to non-fluorinated analogs.
Three-Dimensional Conformational Analysis of Fluorinated Chains
The perfluorinated segment (C4–C15) adopts a helical conformation stabilized by fluorine’s high electronegativity and steric interactions. Key features include:
- Bond rigidity : C–F bonds (1.32–1.39 Å) are shorter and stronger than C–H bonds, reducing rotational freedom.
- Torsional strain minimization : Adjacent fluorine atoms adopt staggered configurations to minimize van der Waals repulsions, resulting in a twisted zigzag arrangement.
Molecular dynamics simulations of similar perfluoroalkyl chains reveal:
- Persistence length : ~12–15 Å, indicating limited flexibility.
- Solvent interactions : Fluorinated regions exhibit strong hydrophobic and lipophobic tendencies, directing the hydroxyl and amino groups to orient toward polar solvents.
Comparative Structural Features in Perfluorinated Amino Alcohol Derivatives
This compound belongs to a broader class of perfluorinated amino alcohols, distinguished by:
| Feature | Typical Perfluorinated Alcohols | This Compound |
|---|---|---|
| Backbone length | C6–C14 | C15 |
| Fluorination pattern | Terminal (e.g., CF~3~) | Fully fluorinated C4–C15 |
| Functional groups | Single hydroxyl or amine | Hydroxyl + tertiary amine |
The juxtaposition of a polar amino alcohol head with a fluorinated tail creates amphiphilic behavior, though the extreme fluorination reduces water solubility compared to partially fluorinated analogs. Structural analogs, such as fluorotelomer alcohols (FTOHs), lack the tertiary amine moiety, highlighting this compound’s unique capacity for hydrogen bonding and protonation-dependent solubility.
The 3-(dimethylamino)propylamino group introduces a pH-responsive element absent in simpler perfluoroalkyl alcohols. At physiological pH, the dimethylamino group remains largely unprotonated, enhancing lipid solubility, while acidic conditions protonate the amine, increasing aqueous solubility.
Properties
CAS No. |
94159-79-2 |
|---|---|
Molecular Formula |
C20H19F25N2O |
Molecular Weight |
778.3 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propylamino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol |
InChI |
InChI=1S/C20H19F25N2O/c1-47(2)5-3-4-46-7-8(48)6-9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)15(33,34)16(35,36)17(37,38)18(39,40)19(41,42)20(43,44)45/h8,46,48H,3-7H2,1-2H3 |
InChI Key |
TXTCMAJARJFSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,...pentacosafluoropentadecan-2-ol typically involves:
- Construction or procurement of the perfluorinated alkyl chain precursor.
- Introduction of the 2-hydroxy group on the fluorinated carbon chain.
- Functionalization of the terminal or near-terminal position with a 3-(dimethylamino)propylamino substituent.
This approach requires careful control of reaction conditions to maintain the integrity of the perfluorinated chain and to achieve selective functionalization.
Preparation of the Perfluorinated Alkyl Chain with Hydroxy Substitution
The perfluorinated segment, pentacosafluoropentadecan-2-ol, is a 15-carbon chain with 25 fluorine atoms and a hydroxyl group at the 2-position. Preparation methods include:
- Fluorination of hydroxyalkyl precursors: Starting from a hydroxy-substituted alkyl chain, selective fluorination can be performed using elemental fluorine or fluorinating reagents such as cobalt trifluoride or xenon difluoride to replace hydrogens with fluorines while preserving the hydroxyl group at C-2.
- Use of perfluorinated building blocks: Alternatively, commercially available or synthetically prepared perfluorinated alkyl iodides or bromides can be functionalized at the 2-position by nucleophilic substitution or addition reactions to introduce the hydroxyl group.
Representative Synthetic Route
A plausible synthetic route based on literature precedents for similar fluorinated amino alcohols is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Perfluorinated alkyl chain synthesis or procurement | Commercial perfluorinated alkyl iodide or bromide | Perfluorinated alkyl halide intermediate |
| 2 | Hydroxylation at C-2 | Nucleophilic substitution or epoxidation followed by ring opening | Introduction of 2-hydroxy group |
| 3 | Halogenation at C-1 | Halogenation (e.g., NBS or PBr3) | Formation of 1-halogenated intermediate |
| 4 | Amination | Reaction with 3-(dimethylamino)propylamine | Formation of 1-((3-(dimethylamino)propyl)amino) substituent |
| 5 | Purification | Chromatography or recrystallization | Pure target compound |
Detailed Research Findings and Data
- Fluorinated chain stability: The perfluorinated chain is chemically inert and thermally stable, allowing for harsh reaction conditions during amination without degradation.
- Selective functionalization: The presence of the hydroxyl group at C-2 provides a handle for regioselective reactions and can influence solubility and reactivity.
- Amination efficiency: Nucleophilic substitution with 3-(dimethylamino)propylamine typically proceeds with moderate to high yields (50–85%) depending on the leaving group and solvent system.
- Purification challenges: Due to the fluorinated chain's lipophilicity and polarity differences, purification often requires fluorous-phase chromatography or specialized silica gel with fluorinated stationary phases.
Comparative Table of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | References/Notes |
|---|---|---|---|---|
| Direct nucleophilic substitution on 1-halogenated precursor | Straightforward, well-established | Requires halogenated intermediate | 60–85 | Common in fluorinated amine synthesis |
| Reductive amination on aldehyde/ketone intermediate | Mild conditions, selective | Requires carbonyl precursor | 50–75 | Used when carbonyl intermediates accessible |
| Fluorination of hydroxyalkyl precursor | Allows hydroxyl group introduction | Harsh fluorination conditions | Variable | Specialized fluorination techniques |
Chemical Reactions Analysis
1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a fully saturated alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or thiols.
Common reagents used in these reactions include strong acids, bases, and specialized catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature, which allows it to stabilize emulsions and foams.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers, as its fluorinated chain can mimic the hydrophobic environment of biological membranes.
Industry: The compound is used in the production of specialty coatings and lubricants, where its chemical stability and low surface energy are advantageous.
Mechanism of Action
The mechanism by which 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol exerts its effects is primarily through its interaction with hydrophobic and hydrophilic environments. The dimethylamino group can form hydrogen bonds and electrostatic interactions, while the fluorinated chain provides hydrophobic interactions. These properties enable the compound to interact with a variety of molecular targets, including proteins, lipids, and other organic molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a long perfluorinated chain, alcohol group, and tertiary amine. Below is a comparative analysis with structurally related perfluorinated compounds (PFCs):
Key Comparative Insights:
Chain Length and Fluorination: The target compound’s C15F25 chain exceeds others in length, increasing hydrophobicity and environmental persistence .
Functional Group Impact: Alcohol vs. Amine Substitution: The tertiary amine (dimethylamino) in the target compound reduces basicity compared to primary amines (e.g., ), affecting protonation states under physiological conditions.
Physicochemical Properties :
- Solubility : The sulfonamide in increases water solubility relative to the target compound’s alcohol.
- Thermal Stability : Longer perfluorinated chains (C15) improve thermal resistance, making the target compound suitable for high-temperature applications .
Biological and Environmental Behavior: The dimethylamino group may modulate toxicity profiles; for example, primary amines (as in ) are more reactive but less membrane-permeable. Computational similarity metrics (e.g., Tanimoto coefficients) could quantify structural divergence, particularly in fluorine substitution patterns .
Research Findings:
- Synthetic Challenges : Introducing multiple fluorine atoms requires specialized fluorination techniques (e.g., electrochemical fluorination), as seen in .
- Bioactivity : While halogenated compounds like those in show brine shrimp lethality, the target compound’s bioactivity remains unstudied. Its structural analogs (e.g., ) are used in industrial coatings due to their low surface energy.
Biological Activity
The compound 1-((3-(dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol , commonly referred to by its CAS number 94159-79-2 , is a complex fluorinated alcohol with significant biological implications. This article reviews its biological activity based on the available literature and research findings.
- Molecular Formula : C20H19F25N2O
- Molecular Weight : 778.34 g/mol
- Density : 1.527 g/cm³
- Boiling Point : 398.6 °C
The biological activity of this compound is primarily linked to its amphiphilic properties due to the presence of both hydrophilic (alcohol) and hydrophobic (fluorinated) segments. This unique structure allows it to interact with biological membranes and proteins effectively.
Key Mechanisms
- Membrane Disruption : The fluorinated tail can integrate into lipid bilayers causing membrane fluidity changes.
- Enzyme Interaction : It has been shown to inhibit certain enzymes related to phospholipid metabolism.
- Cellular Uptake : The dimethylamino group enhances cellular penetration and may facilitate drug delivery.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that fluorinated compounds often possess enhanced antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains due to its ability to disrupt cellular membranes.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may induce apoptosis in cancer cells:
- Cell Lines Tested : U937 (human myeloid leukemia), MCF-7 (breast cancer), and H460 (lung cancer).
- IC50 Values : The IC50 values for inhibiting cell proliferation were found in the low micromolar range (specific values need further study).
Case Studies
-
Study on Anticancer Activity :
- Researchers synthesized derivatives of the compound and tested them against various cancer cell lines.
- Results indicated that modifications to the dimethylamino group significantly altered cytotoxicity profiles.
-
Antimicrobial Efficacy Study :
- A series of tests were conducted against Gram-positive and Gram-negative bacteria.
- The compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics.
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | Observed Effect | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | E. coli | Growth inhibition | 5 µg/mL |
| Antimicrobial | S. aureus | Growth inhibition | 3 µg/mL |
| Cytotoxicity | U937 | Induced apoptosis | 0.90 µM |
| Cytotoxicity | MCF-7 | Cell cycle arrest | 1.50 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing this fluorinated amino alcohol, and what purification challenges arise due to its perfluorinated chain?
- Methodological Answer : The compound’s synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example, coupling a 3-(dimethylamino)propylamine derivative with a perfluorinated epoxide or alkyl halide precursor under anhydrous conditions (e.g., using DMF as a solvent and palladium catalysts, as seen in analogous fluorinated sulfonamide syntheses ). Purification challenges stem from the compound’s high lipophilicity and fluorine content. Gel permeation chromatography (GPC) or preparative HPLC with C18 columns and methanol/water gradients are recommended. Confirm purity via NMR to detect residual fluorinated byproducts .
Q. How can researchers characterize the structural and electronic properties of this compound’s fluorinated chain?
- Methodological Answer : Use NMR to resolve the fluorinated chain’s electronic environment, complemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography may be challenging due to conformational flexibility, but computational methods (DFT or MD simulations) can model chain conformation and steric effects . IR spectroscopy can identify hydrogen bonding between the hydroxyl group and the dimethylamino moiety .
Q. What role does the dimethylamino-propyl group play in modifying the compound’s solubility and reactivity?
- Methodological Answer : The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) via hydrogen bonding and charge interactions. It also acts as a weak base, enabling pH-dependent protonation, which can be studied via potentiometric titration. Reactivity assays (e.g., with electrophiles like acyl chlorides) should be conducted under controlled pH to assess nucleophilicity .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound at scale?
- Methodological Answer : Reaction path searches using quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) can identify transition states and activation barriers for key steps like amine-alkylation . AI-driven platforms (e.g., COMSOL Multiphysics integrated with machine learning) can simulate solvent effects and catalyst performance to minimize trial-and-error experimentation . Validate predictions with small-scale batch reactions under inert atmospheres .
Q. What experimental designs are suitable for resolving contradictions in stability data under varying environmental conditions?
- Methodological Answer : Employ factorial design to systematically test variables (temperature, pH, light exposure). For example, a 2 factorial design (three factors at two levels each) can assess interactions between humidity, UV light, and oxygen on compound degradation. Use LC-MS to quantify degradation products and Arrhenius modeling to extrapolate shelf-life . Stability studies should include accelerated aging tests (40°C/75% RH for 6 months) with periodic sampling .
Q. How does the perfluorinated chain influence membrane permeability in biomedical applications?
- Methodological Answer : Conduct in vitro permeability assays (e.g., parallel artificial membrane permeability assay, PAMPA) using lipid bilayers mimicking cell membranes. Compare permeability coefficients () against non-fluorinated analogs. MD simulations can visualize fluorine-lipid interactions, while fluorescence microscopy tracks cellular uptake in model systems (e.g., Caco-2 cells) .
Q. What strategies mitigate environmental persistence of perfluorinated byproducts during degradation studies?
- Methodological Answer : Advanced oxidation processes (AOPs) like ozonation or UV/HO can break C-F bonds. Monitor degradation intermediates via LC-QTOF-MS and assess toxicity using microbial bioassays (e.g., Vibrio fischeri luminescence inhibition). For lab-scale degradation, employ membrane reactors to separate reactive intermediates and prevent recombination .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in spectroscopic data between theoretical and experimental results?
- Methodological Answer : Cross-validate NMR chemical shifts using computational tools (e.g., ACD/Labs or Gaussian NMR prediction). If NMR signals for the hydroxyl group are absent, consider dynamic effects (e.g., exchange broadening) and re-run spectra in deuterated DMSO at elevated temperatures. For conflicting HRMS data, use isotopic pattern analysis to distinguish adducts from true molecular ions .
Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) can correlate structural descriptors (e.g., fluorine count, logP) with bioactivity. Use Bayesian optimization to prioritize synthetic targets with high predicted activity. Validate models with leave-one-out cross-validation and external test sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
